



JTE-607 Administration in Xenograft Models: Application Notes and Protocols

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Compound of Interest		
Compound Name:	JTE-607 free base	
Cat. No.:	B1673100	Get Quote

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Abstract

JTE-607 is a small molecule prodrug that is intracellularly converted to its active form, Compound 2. This active compound functions as a potent and specific inhibitor of the Cleavage and Polyadenylation Specificity Factor 73 (CPSF73), also known as CPSF3. CPSF73 is a critical endonuclease involved in the 3'-end processing of pre-messenger RNA (pre-mRNA). By inhibiting CPSF73, JTE-607 disrupts pre-mRNA maturation, leading to transcriptional readthrough and the accumulation of unprocessed transcripts. This disruption of a fundamental cellular process induces apoptosis in cancer cells that are particularly dependent on high levels of mRNA processing, such as those in acute myeloid leukemia (AML) and Ewing's sarcoma.[1] [2][3][4][5] Preclinical studies utilizing xenograft models have demonstrated the anti-tumor efficacy of JTE-607, showing prolonged survival and tumor growth inhibition in various cancer types. This document provides detailed application notes and protocols for the administration of JTE-607 in xenograft models based on published research.

Mechanism of Action

JTE-607 exerts its anti-cancer effects through a novel mechanism targeting the pre-mRNA 3' processing machinery.

• Prodrug Activation: JTE-607 is a prodrug that readily crosses the cell membrane. Once inside the cell, it is hydrolyzed by intracellular esterases into its active metabolite, Compound



2.

- CPSF73 Inhibition: Compound 2 directly binds to and inhibits the endonuclease activity of CPSF73.[1][4][5]
- Disruption of pre-mRNA Processing: The inhibition of CPSF73 prevents the cleavage of nascent pre-mRNA transcripts, a crucial step for subsequent polyadenylation and the generation of mature mRNA.
- Transcriptional Readthrough and R-Loop Formation: The failure to terminate transcription
 properly leads to transcriptional readthrough into downstream gene regions and can result in
 the formation of DNA-RNA hybrids known as R-loops.[1][3]
- Induction of Apoptosis: The accumulation of unprocessed pre-mRNAs and the induction of genomic instability through R-loop formation trigger a cellular stress response that ultimately leads to programmed cell death (apoptosis) in susceptible cancer cells.[2][3]



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JTE-607 Mechanism of Action

Experimental Protocols Acute Myeloid Leukemia (AML) Xenograft Model

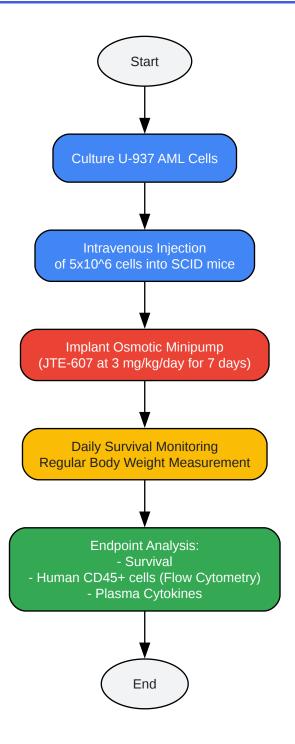
This protocol is based on studies using the U-937 human AML cell line in severe combined immunodeficient (SCID) mice.

1. Cell Culture and Implantation:

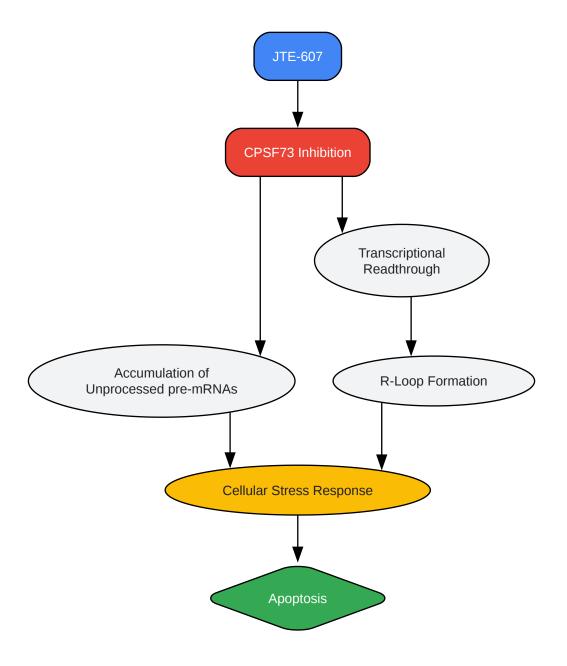


- Culture U-937 cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS).
- Inject 5 x 10⁶ U-937 cells intravenously into SCID mice to establish the leukemia model.
- 2. JTE-607 Administration:
- Route of Administration: Continuous intravenous infusion via osmotic minipumps.
- Dosage: Load osmotic minipumps (e.g., Alzet) to deliver JTE-607 at a dose of 3 mg/kg/day.
- Pump Implantation: Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the mice.
- Treatment Schedule: Initiate JTE-607 administration on day 1 post-leukemia cell inoculation and continue for 7 days.
- 3. Monitoring and Endpoints:
- Monitor mouse survival daily.
- Measure body weight regularly to assess toxicity.
- At the study endpoint, collect bone marrow and peripheral blood to determine the percentage of human CD45+ cells by flow cytometry to quantify leukemia burden.
- Measure plasma levels of human cytokines (e.g., IL-6, IL-8) as pharmacodynamic markers.









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